![molecular formula C14H8FN5O2 B2456218 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1794818-27-1](/img/structure/B2456218.png)
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C14H8FN5O2 and its molecular weight is 297.249. The purity is usually 95%.
BenchChem offers high-quality 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Further studies are needed to elucidate its specific mechanisms and potential for targeted cancer therapy .
Antimicrobial Activity
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: exhibits antimicrobial properties against bacteria, fungi, and other pathogens. It may serve as a lead compound for developing novel antimicrobial agents to combat drug-resistant strains .
Analgesic and Anti-Inflammatory Effects
Studies have investigated the compound’s analgesic and anti-inflammatory potential. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .
Antioxidant Activity
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Its potential in preventing age-related diseases and oxidative damage warrants further exploration .
Antiviral Properties
Researchers have evaluated its antiviral activity against specific viruses. It may interfere with viral replication or entry, making it a candidate for antiviral drug development .
Enzyme Inhibition
The compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzyme interactions could have therapeutic implications in various diseases .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo derivatives .
Result of Action
The compound has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Additionally, it showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
properties
IUPAC Name |
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDRBAVQAISNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
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